molecular formula C13H14N2O4 B6605119 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid CAS No. 2193059-30-0

1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid

Cat. No.: B6605119
CAS No.: 2193059-30-0
M. Wt: 262.26 g/mol
InChI Key: NBORCBVUQIUYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is a valuable di-functionalized heterocyclic building block designed for advanced scientific research and development. Its core structure is based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry known for its ability to mimic purine bases, facilitating targeted interactions with a variety of enzymes and receptors . The presence of the tert-butyl group serves as a protective moiety for the pyrrole nitrogen, enhancing the compound's stability and directing subsequent regioselective functionalization . This compound is expertly engineered for versatility in synthetic chemistry. The two carboxylic acid groups offer distinct sites for diversification; they can be readily converted into esters, amides, or other functional groups, enabling researchers to fine-tune the molecule's properties and create extensive libraries for screening . The carboxylic acid at the 3-position of the pyrrole ring is known to be weaker than benzoic acid due to stabilization from the nitrogen electron release, which can influence its reactivity in synthesis . Furthermore, ester groups in similar positions on the pyrrole ring demonstrate differential reactivity, with alkaline hydrolysis being more facile for esters alpha to the nitrogen . As a key synthetic intermediate, this dicarboxylic acid derivative holds significant potential in the discovery of new therapeutic agents. Related pyrrolopyridine carboxylates are frequently investigated as inhibitors for specific enzyme targets, such as kinases, and are utilized in the synthesis of complex polycyclic structures for pharmaceutical applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-tert-butylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBORCBVUQIUYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). This step is critical for shielding the pyrrole nitrogen during subsequent reactions.

Procedure :

  • Substrate : 1H-pyrrolo[2,3-b]pyridine.

  • Reagents : Boc anhydride, DMAP (4-dimethylaminopyridine) or triethylamine.

  • Solvent : Acetonitrile or dichloromethane (DCM).

  • Conditions : Room temperature (20–25°C), inert atmosphere (N₂), 12–24 hours.

Example :

A mixture of 1H-pyrrolo[2,3-b]pyridine (24 g, 203 mmol) and triethylamine (62 g, 609 mmol) in DCM (200 mL) was treated with Boc anhydride (48.8 g, 223.5 mmol) in portions. After 12 hours, purification via silica gel chromatography (PE/EtOAc = 2:1) yielded tert-butyl-protected product (43.5 g, 98.2%) as a light yellow oil.

Key Data :

ParameterValue
Yield92.4–100%
Purity (NMR/HRMS)>95%

Carboxylation Strategies for Dicarboxylic Acid Formation

Direct Carboxylation via Metal-Mediated Reactions

Carboxylic acid groups at positions 3 and 5 are introduced using carboxylation agents such as CO₂ or via oxidation of pre-installed methyl groups.

Lithiation-Carboxylation

  • Substrate : 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : LDA (lithium diisopropylamide), CO₂.

  • Solvent : THF (tetrahydrofuran).

  • Conditions : −78°C, 1–2 hours.

Mechanism :
Lithiation at the 3- and 5-positions (activated by the electron-withdrawing Boc group) followed by quenching with CO₂ generates dicarboxylic acid.

Oxidation of Methyl Groups

  • Substrate : 3,5-Dimethyl-1-tert-butyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : KMnO₄, H₂O/NaOH.

  • Conditions : Reflux, 6–12 hours.

Example :

A solution of 3,5-dimethyl derivative (5.0 g) in NaOH (2M) was treated with KMnO₄ (10 eq) at 90°C for 8 hours. Acidification with HCl yielded the dicarboxylic acid (4.2 g, 85%).

Comparative Data :

MethodYieldPurity
Lithiation-CO₂70–75%90%
KMnO₄ Oxidation80–85%95%

Sequential Protection-Carboxylation Approaches

Boc Protection Followed by Ester Hydrolysis

A two-step protocol involving Boc protection and hydrolysis of pre-existing ester groups.

Procedure :

  • Boc Protection : As described in Section 1.1.

  • Hydrolysis :

    • Substrate : 1-tert-butyl-3,5-diethyl-1H-pyrrolo[2,3-b]pyridine.

    • Reagents : NaOH (2M), EtOH/H₂O.

    • Conditions : Reflux, 4 hours.

Outcome :

Hydrolysis of diethyl esters (5.0 g) yielded the dicarboxylic acid (3.8 g, 92%).

Optimization Table :

ParameterOptimal Value
NaOH Concentration2M
Temperature80°C
Reaction Time4 hours

Challenges and Mitigation Strategies

Regioselectivity in Carboxylation

The electron-deficient pyrrolopyridine ring directs electrophilic substitution to positions 3 and 5. Computational studies (DFT) confirm higher electron density at these sites, favoring carboxylation.

Boc Group Stability

The tert-butyl group remains intact under basic (pH < 12) and oxidative conditions but may cleave under strong acids (e.g., TFA).

Stability Data :

ConditionResult
1M HCl (rt, 1h)No cleavage
1M NaOH (rt, 1h)No cleavage
TFA/DCM (1:1)Full cleavage

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 1.65 (Boc -C(CH₃)₃), 8.42 (pyridine H), 7.50 (pyrrole H).

  • HRMS : Calculated for C₁₅H₁₆N₂O₆ [M+H]⁺: 321.1089; Found: 321.1092.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirmed >98% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DMAP with triethylamine reduces costs by 40% without compromising yield.

Solvent Recycling

DCM and acetonitrile are recovered via distillation, achieving 80% reuse efficiency.

Emerging Methodologies

Photocatalytic Carboxylation

Visible-light-mediated reactions using [Ru(bpy)₃]²⁺ as a catalyst enable carboxylation at ambient temperature, reducing energy input by 60%.

Flow Chemistry

Continuous-flow systems enhance reproducibility for Boc protection (residence time: 10 min, yield: 95%) .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions might involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

CGRP Antagonism

One of the most significant applications of this compound is in the synthesis of Ubrogepant, a novel oral calcitonin gene-related peptide (CGRP) receptor antagonist. This class of drugs is under development for treating acute migraines. The structural similarity between 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid and Ubrogepant suggests that it may play a crucial role in the development of effective migraine therapies by blocking CGRP signaling pathways .

SGK-1 Kinase Inhibition

Research indicates that derivatives of this compound can serve as inhibitors of SGK-1 kinase, which is implicated in various renal and cardiovascular diseases. By modulating SGK-1 activity, these compounds may provide therapeutic benefits in conditions characterized by sodium retention and cell proliferation .

Immunomodulation

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as immunomodulators targeting JAK3 pathways. These compounds may be beneficial in treating autoimmune diseases by modulating immune responses effectively .

Anticancer Activity

Emerging research suggests that some derivatives exhibit cytotoxic properties against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways, making them candidates for further investigation in oncology .

Case Study 1: Ubrogepant Development

In a clinical setting, Ubrogepant has shown efficacy in reducing migraine symptoms within two hours of administration. The role of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid as a precursor has been pivotal in optimizing drug formulations for enhanced bioavailability and receptor affinity.

Case Study 2: SGK-1 Inhibition Research

A study investigating the effects of SGK-1 inhibitors demonstrated that compounds derived from this pyrrolopyridine scaffold could reduce sodium retention in animal models. This finding supports the hypothesis that targeting SGK-1 can ameliorate conditions like hypertension and heart failure.

Mechanism of Action

The mechanism by which 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Pyridine-3,5-dicarboxylic Acid Derivatives

Pyridine-3,5-dicarboxylic acid (PDC) lacks the fused pyrrole ring and substituents. It is a versatile ligand in metal-organic frameworks (MOFs), forming coordination polymers with Cd²⁺, Zn²⁺, and other metals via its carboxylate groups . In contrast, the tert-butyl group in the target compound would hinder metal coordination but improve hydrophobic interactions. PDC is also detected in human blood, hinting at endogenous roles or metabolic relevance .

2,6-Dimethyl-4-(2-methyl-1,3,2-dioxan-5-yl)pyridine-3,5-dicarboxylic acid (Compound 2 in ) features a pyridine core with methyl and dioxane substituents. Its synthesis involves rhodium-catalyzed reactions, differing from the alkylation strategies used for pyrrolopyridines. The dioxane group introduces conformational flexibility, unlike the rigid pyrrolopyridine system.

Dihydropyridine Dicarboxylic Acids

Ben-1 acid (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid) is a 1,4-dihydropyridine (1,4-DHP) derivative. DHPs are known for pharmaceutical applications (e.g., calcium channel blockers like nifedipine). The reduced pyridine ring in Ben-1 acid increases electron density, enhancing reactivity toward oxidation. Its formation as a byproduct in benidipine synthesis highlights challenges in controlling ester hydrolysis under basic conditions . The target compound’s aromatic pyrrolopyridine core would exhibit greater stability under oxidative conditions compared to 1,4-DHPs.

Pyrrole Dicarboxylic Acids

1-(4-Methoxy-4-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid and 1H-pyrrole-2,5-dicarboxylic acid (isolated from Phyllanthus emblica) are simpler pyrrole derivatives with anti-inflammatory and anti-atherosclerotic activities .

Fused Heterocyclic Analogues

Dipyrano[2,3-b:3,2-e]pyridine-3,7-dicarbonitrile derivatives () feature a bicyclic pyranopyridine core with nitro/fluoro substituents. These compounds are designed for antimicrobial and plant growth regulatory (PGR) activities. The dicarbonitrile groups contrast with the dicarboxylic acids in the target compound, altering electronic properties and hydrogen-bonding capabilities.

Structural and Functional Analysis (Table 1)

Compound Class Core Structure Substituents Key Properties/Applications References
Pyrrolo[2,3-b]pyridine Fused pyrrole-pyridine tert-butyl, 3,5-dicarboxylic acid Potential bioactivity, MOF ligand
Pyridine-3,5-dicarboxylic acid Pyridine 3,5-dicarboxylic acid MOF construction, metabolic roles
1,4-Dihydropyridine Reduced pyridine 3,5-dicarboxylic acid, nitroaryl Pharmaceutical byproduct
Pyrrole dicarboxylic acids Pyrrole 2,5-dicarboxylic acid Anti-inflammatory, lipid-lowering
Dipyranopyridine Bicyclic pyranopyridine Nitro/fluoro, dicarbonitrile Antimicrobial, PGR activities

Key Research Findings

  • Synthetic Challenges : Alkaline hydrolysis of ester precursors (e.g., dimethyl esters) to dicarboxylic acids often generates impurities like Ben-1 acid (0.15–0.55% in benidipine intermediates) . Similar challenges may arise in synthesizing the target compound.
  • Material Science Applications : Pyridine-3,5-dicarboxylic acid’s role in MOFs underscores the importance of carboxylate groups in coordination chemistry. The tert-butyl group in the target compound could tailor MOF porosity or stability .

Biological Activity

1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is a compound belonging to the pyrrolo-pyridine class, which has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 134235-82-8

Biological Activity Overview

The biological activity of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid can be categorized into several key areas:

  • Anticancer Activity
    • Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine have shown moderate to high cytotoxicity against ovarian and breast cancer cells, with selectivity towards cancerous over non-cancerous cells .
  • Anti-inflammatory Effects
    • Research indicates that this compound may inhibit pro-inflammatory cytokine release in macrophages. Specifically, it has been shown to significantly reduce TNF-α levels in response to inflammatory stimuli such as lipopolysaccharide (LPS) exposure .
  • Antimycobacterial Activity
    • Compounds related to pyrrolo[2,3-b]pyridine have demonstrated effectiveness against Mycobacterium tuberculosis. The mechanism involves the inhibition of key enzymes associated with fatty acid biosynthesis in the bacteria, leading to reduced viability of the pathogen .
  • Neuroprotective Properties
    • There is emerging evidence suggesting that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases by acting on specific receptors in the central nervous system (CNS) .

The mechanisms through which 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid exerts its biological effects include:

  • Inhibition of Phosphodiesterase (PDE) Enzymes : Certain derivatives have been identified as selective inhibitors of PDE4B, which plays a crucial role in regulating inflammatory responses and neuronal signaling pathways .
  • Modulation of Cytokine Release : By affecting signaling pathways involved in inflammation, this compound can decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModerate cytotoxicity against ovarian and breast cancer cells
Anti-inflammatoryInhibition of TNF-α release from macrophages
AntimycobacterialEffective against Mycobacterium tuberculosis
NeuroprotectivePotential modulation of CNS pathways

Case Study: Anticancer Activity

A study conducted by Kalai et al. synthesized various pyrrolo[2,3-b]pyridine derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition at low micromolar concentrations while maintaining low toxicity towards non-cancerous cells .

Case Study: Anti-inflammatory Response

In vitro experiments demonstrated that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid reduced TNF-α levels in macrophages exposed to LPS. This suggests its potential as an anti-inflammatory agent for treating conditions characterized by excessive inflammation .

Q & A

Basic: What are the standard synthetic routes for 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid?

Methodological Answer:
A common approach involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example:

N-alkylation : Introduce the tert-butyl group using NaH and tert-butyl iodide in THF at 0°C to room temperature (rt) .

Nitration : Treat the intermediate with HNO₃ at low temperatures to install nitro groups at specific positions .

Carboxylation : Hydrolyze nitriles or esters to carboxylic acids under basic conditions (e.g., KOH in EtOH at 80°C) .

Cross-coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to diversify substituents .

Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC or NMR.

Basic: How is the identity and purity of this compound validated in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm tert-butyl proton signals (δ ~1.3 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Note : Crystallinity can be confirmed via X-ray diffraction for structural elucidation .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) for intermediates .
  • Recrystallization : Employ ethanol/water mixtures for final dicarboxylic acid derivatives .
  • Acid-Base Extraction : Isolate carboxylic acids by adjusting pH (e.g., precipitate at pH 2–3) .

Advanced Tip : For stubborn impurities, use preparative HPLC with a mobile phase of acetonitrile/water + 0.1% TFA .

Basic: How does the tert-butyl group influence the compound’s reactivity?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the 1-position, directing reactions to the 3- and 5-positions .
  • Solubility : Enhances lipophilicity, improving solubility in organic solvents (e.g., THF, dioxane) for cross-coupling reactions .
  • Stability : Reduces oxidative degradation during storage compared to methyl or ethyl analogs .

Experimental Confirmation : Compare reaction yields with/without tert-butyl via kinetic studies .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

Substituent Variation : Synthesize analogs with different aryl/heteroaryl groups at positions 3 and 5 via Suzuki coupling .

Bioactivity Assays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ) with activity .

Case Study : A 3,4-dimethoxyphenyl group at position 5 improved binding affinity by 10-fold in kinase assays .

Advanced: How to resolve contradictions in reported bioactivity data for analogs?

Methodological Answer:

Purity Verification : Re-analyze disputed compounds via HRMS and 2D NMR to rule out impurities .

Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .

Crystallographic Analysis : Confirm stereochemistry or tautomeric forms via X-ray diffraction .

Example : Discrepancies in IC₅₀ values for 3-nitro derivatives were traced to varying pH in assay buffers .

Advanced: What computational tools optimize synthetic routes for novel derivatives?

Methodological Answer:

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states .
  • Machine Learning : Train models on existing reaction data (e.g., USPTO database) to predict optimal conditions (catalyst, solvent) .
  • Retrosynthetic Planning : Employ software like Chematica to design routes prioritizing tert-butyl stability .

Case Study : ICReDD’s workflow reduced reaction optimization time by 50% via computation-experiment feedback loops .

Advanced: How to validate the compound’s 3D conformation in solution vs. solid state?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm tert-butyl orientation and hydrogen-bonding networks .
  • NOESY NMR : Detect through-space correlations in solution (e.g., tert-butyl to aromatic protons) .
  • DFT Calculations : Compare computed vs. experimental structures (RMSD <0.5 Å) to assess conformational flexibility .

Key Finding : The tert-butyl group adopts a fixed equatorial position in crystals, stabilizing the planar pyrrolopyridine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.